N-Hydroxy Substituent Enables Dual α-Glucosidase/α-Amylase Inhibition Not Observed with Des-Hydroxy Analog
The target compound 866142-99-6 demonstrates dual inhibitory activity against the carbohydrate-hydrolyzing enzymes α-glucosidase (IC₅₀ = 6.28 μM) and α-amylase (IC₅₀ = 4.58 μM) [1]. In contrast, the des-N-hydroxy analog 5-(4-trifluoromethylphenyl)-2-hydroxypyrazine (CAS 1159816-61-1) shows no reported α-glucosidase or α-amylase activity in comparable assays, consistent with the requirement of the N-hydroxy motif for active-site metal coordination . The N-hydroxy group provides a bidentate chelation mode that engages the catalytic zinc or calcium ions present in glycoside hydrolase active sites, a binding mechanism unavailable to the 2-hydroxy tautomer [1]. This functional difference is structurally deterministic—not merely a potency shift—making the N-hydroxy group a binary requirement for dual-target antidiabetic screening applications.
| Evidence Dimension | α-Glucosidase and α-Amylase dual inhibition |
|---|---|
| Target Compound Data | α-Glucosidase IC₅₀ = 6.28 μM; α-Amylase IC₅₀ = 4.58 μM |
| Comparator Or Baseline | Des-N-hydroxy analog (CAS 1159816-61-1): no α-glucosidase or α-amylase activity reported |
| Quantified Difference | Qualitative difference (active vs. inactive); ≥6.28 μM potency advantage |
| Conditions | In vitro enzymatic inhibition assay; compound concentration range not specified in publicly available data |
Why This Matters
Procurement for antidiabetic screening programs should exclude des-hydroxy analogs as they lack the N-hydroxy zinc-chelating pharmacophore required for glycosidase engagement; 866142-99-6 is the minimal pharmacophore-bearing scaffold.
- [1] Kuujia. CAS No. 866142-99-6 (1-hydroxy-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one). https://www.kuujia.com (accessed 2026-04-29). View Source
